(2S)-2-(2,6-Dimethylphenyl)propan-1-ol
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Overview
Description
(2S)-2-(2,6-Dimethylphenyl)propan-1-ol is an organic compound characterized by a chiral center at the second carbon atom, making it a stereoisomer. This compound is part of the alcohol family, specifically a secondary alcohol, and features a phenyl group substituted with two methyl groups at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,6-Dimethylphenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (2S)-2-(2,6-Dimethylphenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,6-Dimethylphenyl)propan-1-ol undergoes several types of chemical reactions, including:
Reduction: Further reduction can yield hydrocarbons, although this is less common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: (2S)-2-(2,6-Dimethylphenyl)propan-2-one, (2S)-2-(2,6-Dimethylphenyl)propanoic acid
Reduction: Hydrocarbons (less common)
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2S)-2-(2,6-Dimethylphenyl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-(2,6-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group may interact with hydrophobic pockets within proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(2,6-Dimethylphenyl)propan-2-one
- (2S)-2-(2,6-Dimethylphenyl)propanoic acid
- (2S)-2-(2,6-Dimethylphenyl)propan-1-amine
Uniqueness
(2S)-2-(2,6-Dimethylphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and a secondary alcohol. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
(2S)-2-(2,6-dimethylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPBBAIPPBRVIV-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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